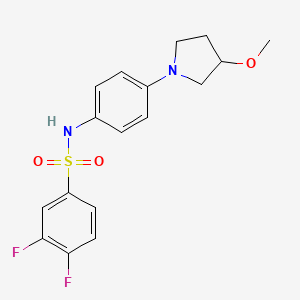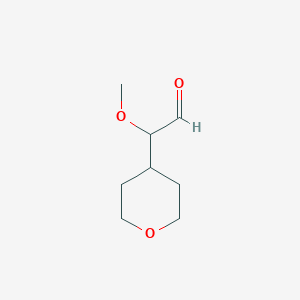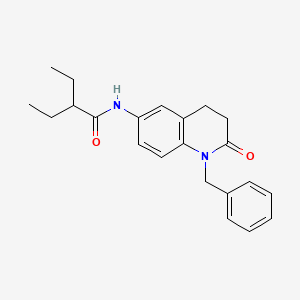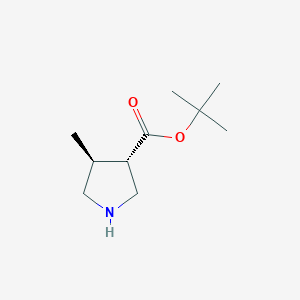![molecular formula C17H13N3O2 B2581082 3-Pyridazinecarboxamide, N-[1,1'-biphenyl]-2-yl-1,6-dihydro-6-oxo- CAS No. 696635-66-2](/img/structure/B2581082.png)
3-Pyridazinecarboxamide, N-[1,1'-biphenyl]-2-yl-1,6-dihydro-6-oxo-
Overview
Description
3-Pyridazinecarboxamide is an aromatic heterocyclic compound . It has a molecular weight of 123.11 . The IUPAC name for this compound is 3-pyridazinecarboxamide . The InChI code for this compound is 1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H, (H2,6,9) .
Molecular Structure Analysis
The molecular structure of 3-Pyridazinecarboxamide consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI key for this compound is DMYLUKNFEYWGCH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Pyridazinecarboxamide is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry place .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research into derivatives of pyridazine compounds, including those structurally related to 3-Pyridazinecarboxamide, has shown promising antimicrobial and antifungal activities. For instance, studies have synthesized new thiazole and pyrazole derivatives based on the pyridazine moiety, demonstrating significant antimicrobial properties against various pathogens. These derivatives have been evaluated for their efficacy in inhibiting microbial growth, with some compounds exhibiting high activity levels comparable to standard treatments. Such findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antiproliferative and Cytotoxicity Studies
Further research into pyridazine derivatives has explored their potential in antiproliferative applications. Synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives based on pyridazine have been conducted, revealing notable cytotoxicity against cancer cell lines. These studies underscore the potential of pyridazine derivatives in oncology, offering a basis for developing novel anticancer agents that target specific cancer cells while minimizing toxicity to healthy tissues (Hassan, Hafez, Osman, 2014).
Herbicidal Activities
Pyridazine compounds have also been identified as effective agents in agricultural applications, specifically as herbicides. Research into 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has demonstrated their capability to inhibit the growth of undesirable plants. Some of these compounds have shown to exhibit herbicidal activities that are on par or superior to existing commercial herbicides, suggesting their potential utility in developing more efficient and environmentally friendly agricultural products (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Anticholinesterase Inhibitors
The design and synthesis of carboxamide and propanamide derivatives bearing the phenylpyridazine core have been investigated for their potential as anticholinesterase inhibitors. These compounds have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's. The findings indicate that certain pyridazine-based compounds could serve as selective inhibitors, offering a foundation for the development of new therapeutic agents aimed at treating neurodegenerative conditions (Kilic, Gulcan, Aksakal, Erçetin, Oruklu, Bagriacik, & Doğruer, 2018).
Safety and Hazards
properties
IUPAC Name |
6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-11-10-15(19-20-16)17(22)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMUSZOISAOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331750 | |
| Record name | 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide | |
CAS RN |
696635-66-2 | |
| Record name | 6-oxo-N-(2-phenylphenyl)-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)


![Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate](/img/structure/B2581008.png)

![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)

![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)

![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)
![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)